molecular formula C13H9FN2O B2868165 2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile CAS No. 1266843-58-6

2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile

Cat. No.: B2868165
CAS No.: 1266843-58-6
M. Wt: 228.226
InChI Key: HMHAHAXFTJNYSS-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile is an organic compound that features a pyridine ring substituted with a fluorophenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile typically involves the reaction of 2-fluorobenzyl alcohol with 3-cyanopyridine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the alcohol is replaced by the pyridine ring. Common bases used in this reaction include potassium carbonate or sodium hydride, and the reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste, potentially involving the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 2-[(2-Fluorophenyl)carbonyl]pyridine-3-carbonitrile.

    Reduction: 2-[(2-Fluorophenyl)methoxy]pyridine-3-amine.

    Substitution: 2-[(2-Methoxyphenyl)methoxy]pyridine-3-carbonitrile.

Scientific Research Applications

2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile in biological systems involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorophenyl)methoxy]pyridine-3-carbonitrile
  • 2-[(2-Bromophenyl)methoxy]pyridine-3-carbonitrile
  • 2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile

Uniqueness

2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and binding characteristics, making it a valuable compound in medicinal chemistry and materials science .

Properties

IUPAC Name

2-[(2-fluorophenyl)methoxy]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O/c14-12-6-2-1-4-11(12)9-17-13-10(8-15)5-3-7-16-13/h1-7H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHAHAXFTJNYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=CC=N2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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